An ester of DIMETHYLAMINOETHANOL and para-chlorophenoxyacetic acid.
Meclofenoxate
CAS No.: 51-68-3
Cat. No.: VC0534873
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51-68-3 |
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Molecular Formula | C12H16ClNO3 |
Molecular Weight | 257.71 g/mol |
IUPAC Name | 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate |
Standard InChI | InChI=1S/C12H16ClNO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3 |
Standard InChI Key | XZTYGFHCIAKPGJ-UHFFFAOYSA-N |
SMILES | CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES | CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Properties of Meclofenoxate
Structural Characteristics
Meclofenoxate (IUPAC name: 2-dimethylaminoethyl 4-chlorophenoxyacetate) is an ester derivative combining dimethylethanolamine (DMAE) and 4-chlorophenoxyacetic acid (pCPA). Its molecular formula is , with a molar mass of 257.71 g/mol . The compound’s bifunctional structure enables both cholinergic modulation (via DMAE) and enhanced cellular uptake (via pCPA).
Table 1: Key Chemical Properties of Meclofenoxate
Property | Value |
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CAS Number | 51-68-3 |
Molecular Formula | |
Solubility | Soluble in water, methanol |
Melting Point | 137–139°C |
Bioavailability | ~60–70% (oral) |
Mechanism of Action
Meclofenoxate exerts its effects through multiple pathways:
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Cholinergic Enhancement: DMAE serves as a precursor for acetylcholine synthesis, increasing neurotransmitter availability in synaptic clefts .
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Membrane Stabilization: By promoting phospholipid synthesis, it enhances neuronal membrane integrity and fluidity .
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Antioxidant Activity: Reduces lipid peroxidation and hydroxyl radical formation, mitigating oxidative stress in aging brains .
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Lipofuscin Clearance: Accelerates the removal of lipofuscin granules, a hallmark of cellular aging, via microglial activation .
Clinical Applications and Efficacy
Cognitive Enhancement in Aging Populations
Randomized controlled trials (RCTs) from the 1980s–1990s demonstrate mixed but promising results:
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A 9-month RCT (n=74) reported improved delayed free-recall memory () and subjective alertness in healthy elderly participants receiving 600 mg twice daily .
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Conversely, a smaller crossover study (n=28) found no significant improvement in immediate recall or attention after 3 weeks of 300 mg dosing .
Neuroprotective Indications
Beyond dementia, meclofenoxate is used off-label for:
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Traumatic Brain Injury (TBI): Enhances glucose metabolism in hypoxic neurons, improving post-TBI recovery .
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Parkinson’s Disease (PD): Preclinical models show reduced dopaminergic neuron loss and mitochondrial dysfunction .
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Alcohol-Related Neuropathy: Mitigates oxidative damage in chronic alcoholism .
Preclinical Research and Mechanistic Insights
Lifespan Extension
In murine models, meclofenoxate administration extended median lifespan by 26.5%, attributed to reduced oxidative stress and enhanced DNA repair mechanisms .
Transcriptomic Modulation
Recent RNA-seq analyses reveal that meclofenoxate upregulates genes involved in:
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Synaptic Plasticity: Glutamatergic receptors (e.g., Grin2a) and synaptic vesicle proteins .
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Mitochondrial Biogenesis: PGC-1α and NDUFB6, enhancing energy metabolism .
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Inflammatory Regulation: Downregulation of IL-6 and TNF-α pathways .
Pharmaceutical Analysis and Quality Control
Analytical Methods
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Differential Scanning Calorimetry (DSC): Linear detection range 1–3 mg (), recovery rate 98.3–102.3% .
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Quantitative : Accurately measures meclofenoxate content in sterile powders (RSD = 1.0%) .
Table 3: Comparison of Analytical Techniques
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